Product packaging for Fmoc-L-Dap(Boc-Aoa)-OH(Cat. No.:CAS No. 1014019-41-0)

Fmoc-L-Dap(Boc-Aoa)-OH

Cat. No.: B613437
CAS No.: 1014019-41-0
M. Wt: 499,53 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Unnatural Amino Acid Chemistry

The field of peptide science has significantly expanded beyond the canonical 20 amino acids. Unnatural amino acids, which are not found in the genetic code, are intentionally incorporated into peptide chains to confer unique properties. These modifications can enhance a peptide's stability against enzymatic degradation, improve its binding affinity to a target, or introduce novel functionalities for labeling or conjugation. mdpi.com Peptides incorporating these specialized building blocks can be tailored for specific applications in medicinal chemistry and biochemistry. chemimpex.com

Fmoc-L-Dap(Boc-Aoa)-OH is a prime example of such a building block. chemimpex.com It is engineered to introduce a reactive handle into a peptide sequence, which can then be used for subsequent chemical reactions. sigmaaldrich.com This capability is essential for creating complex biomolecules like peptide-drug conjugates, peptide-oligonucleotide conjugates, and cyclic peptides, where precise control over chemical architecture is paramount. chemimpex.comd-nb.infopeptide.com

Strategic Design of the this compound Moiety

PropertyValue
Synonyms N-α-Fmoc-N-β-(N-t.-Boc-amino-oxyacetyl)-L-diaminopropionic acid, Fmoc-Dpr(Boc-Aoa)-OH
CAS Number 600153-12-6
Molecular Formula C₂₅H₂₉N₃O₈
Molecular Weight 499.51 g/mol
Appearance White crystalline powder or white powder
Data sourced from Chem-Impex and Sigma-Aldrich. chemimpex.comsigmaaldrich.com

Role of Fmoc Protection in Orthogonal Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino terminus of the amino acid. biosynth.comaltabioscience.com Its use is a cornerstone of modern Solid Phase Peptide Synthesis (SPPS), a technique where peptides are built step-by-step on a solid resin support. altabioscience.compeptide.com The key feature of the Fmoc group is its lability to mild bases, typically a solution of piperidine (B6355638) in an organic solvent. altabioscience.comtotal-synthesis.com

This property is central to the concept of orthogonal protection . In peptide synthesis, multiple protecting groups are used simultaneously to shield various reactive functionalities on the amino acid side chains. biosynth.compeptide.com An orthogonal protection strategy ensures that one type of protecting group can be removed under specific conditions without affecting the others. biosynth.compeptide.com In Fmoc-based SPPS, the Fmoc group on the N-terminus is removed at each cycle to allow the peptide chain to be elongated, while acid-labile protecting groups (like Boc and tert-Butyl) on the side chains remain intact. biosynth.comaltabioscience.com These side-chain protectors are only removed at the final step of the synthesis using a strong acid like trifluoroacetic acid (TFA). altabioscience.com This orthogonal scheme allows for the precise and orderly assembly of complex peptide sequences. peptide.comtotal-synthesis.com

Protecting GroupAbbreviationCleavage ConditionStability
9-FluorenylmethoxycarbonylFmocMild base (e.g., 20% Piperidine in DMF)Stable to acid
tert-ButyloxycarbonylBocModerate to strong acid (e.g., TFA)Stable to base
tert-ButyltBuStrong acid (e.g., TFA)Stable to base
TritylTrtMild acidStable to base
This table summarizes the orthogonal nature of common protecting groups used in Fmoc-SPPS. biosynth.compeptide.comsigmaaldrich.com

Significance of L-2,3-Diaminopropionic Acid (L-Dap) as a Versatile Scaffold

L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as the core of the this compound molecule. mdpi.com Unlike standard amino acids that have a single α-amino group, L-Dap possesses both an α-amino group and a β-amino group. This dual functionality makes it an exceptionally versatile scaffold in peptide chemistry. researchgate.net

The presence of a second amino group on the side chain allows for the creation of branched peptides, where a second peptide chain can be initiated from the L-Dap residue. sigmaaldrich.com It is also frequently used to synthesize cyclic peptides and to introduce specific functionalities or linkers into a peptide structure. peptide.comresearchgate.net L-Dap is a structural motif found in several natural bioactive compounds and antibiotics, such as bleomycins, which highlights its biological relevance. mdpi.com In this compound, the α-amino group is protected by Fmoc for chain elongation, while the β-amino group is functionalized with the Boc-Aoa moiety, enabling its unique reactivity. sigmaaldrich.com

Functionalization with Boc-Aminooxyacetyl (Boc-Aoa) for Chemoselective Ligation Applications

The Boc-aminooxyacetyl (Boc-Aoa) group is the key functional component that enables the unique utility of this building block. chemimpex.comsigmaaldrich.com It provides a protected aminooxy (hydroxylamine) functionality that is used for chemoselective ligation , specifically oxime ligation . d-nb.infounivie.ac.atnih.gov

Chemoselective ligation refers to a class of chemical reactions that form a covalent bond between two molecules in a highly specific and reliable manner, even in the presence of numerous other reactive functional groups. d-nb.infodoi.org These reactions are often bioorthogonal, meaning they can proceed under mild, aqueous conditions compatible with biological systems without interfering with native biochemical processes. univie.ac.atacs.org

Oxime ligation is a powerful example of such a reaction, occurring between the aminooxy group of the Aoa moiety and an aldehyde or ketone on another molecule. d-nb.infonih.gov After the peptide containing the this compound residue is synthesized and the Boc group is removed (typically during the final acid cleavage step), the deprotected aminooxy group is revealed. mdpi.com This peptide can then be selectively coupled to another peptide or molecule bearing an aldehyde, forming a stable oxime bond. sigmaaldrich.comunivie.ac.at This strategy is widely used for the synthesis of complex bioconjugates, such as peptide-protein probes, peptide-oligonucleotide conjugates, and for creating cyclic peptides. mdpi.comd-nb.infonih.gov The Boc group's role is to keep the highly reactive aminooxy moiety inert throughout the peptide synthesis until it is intentionally revealed for the ligation step. mdpi.comd-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29N3O8 B613437 Fmoc-L-Dap(Boc-Aoa)-OH CAS No. 1014019-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRQNEDYPNTPKW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373240
Record name Fmoc-L-Dap(Boc-Aoa)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600153-12-6
Record name Fmoc-L-Dap(Boc-Aoa)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Integration of Fmoc L Dap Boc Aoa Oh into Complex Peptide Architectures

Strategies for Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of Fmoc-L-Dap(Boc-Aoa)-OH into peptide chains via Solid-Phase Peptide Synthesis (SPPS) is a widely used technique. chemimpex.comnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin. google.com The Fmoc protecting group is particularly advantageous in SPPS due to its base-lability, which allows for its removal without affecting the acid-labile side-chain protecting groups. nih.gov

Optimization of Coupling Reagents and Conditions in Fmoc-SPPS

The efficiency of incorporating this compound into a peptide sequence during Fmoc-SPPS is highly dependent on the choice of coupling reagents and reaction conditions. nih.govd-nb.infonih.govcreative-peptides.com The goal is to form a peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide. bachem.com

Commonly used coupling reagents can be categorized into two main classes: carbodiimides and phosphonium/aminium salts.

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective, especially when used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to minimize racemization. bachem.com The urea (B33335) byproduct of DIC is soluble in standard washing solvents, facilitating its removal. bachem.com

Phosphonium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and are often used for coupling sterically hindered amino acids. bachem.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with efficiencies comparable to HATU and improved safety and solubility profiles. bachem.com

The selection of the appropriate coupling reagent and conditions is critical for achieving high coupling yields and minimizing side reactions, such as the premature removal of the Boc protecting group on the aminooxyacetyl moiety. d-nb.infonih.gov Research has shown that a combination of DIC and HOBt can be effective for standard couplings, while more powerful reagents like HATU may be necessary for difficult couplings involving this compound. bachem.com

Table 1: Common Coupling Reagents in Fmoc-SPPS

Reagent Class Examples Key Features References
Carbodiimides DIC Soluble urea byproduct. bachem.com bachem.com
EDC Water-soluble, suitable for aqueous phase couplings. bachem.com bachem.com
Phosphonium Salts PyBOP Less reactive than HBTU, good for preventing racemization.
PyAOP Similar to PyBOP but with enhanced reactivity.
Aminium/Uronium Salts HBTU, TCTU Commonly used, effective but can be allergenic.
HATU Highly efficient, especially for sterically hindered amino acids. bachem.com bachem.com
COMU High efficiency, improved safety and solubility. bachem.com bachem.com

Resin Selection and Loading Considerations for Peptides Containing this compound

The choice of solid support is a crucial factor in SPPS, influencing both the efficiency of the synthesis and the purity of the final peptide. nih.govnih.govcreative-peptides.com Polystyrene-based resins, such as Merrifield or Wang resins, are commonly used. nih.gov However, their swelling properties can be limited in the polar solvents often required for the synthesis of complex peptides. nih.gov

For peptides containing the acid-sensitive aminooxyacetyl group, resins that allow for cleavage under mild acidic conditions are preferred. 2-Chlorotrityl chloride (2-Cl-Trt) resin is a popular choice as it allows for the cleavage of the peptide from the resin using a dilute solution of trifluoroacetic acid (TFA), which helps to preserve the Boc protecting group on the aminooxy moiety.

Solution-Phase Peptide Elongation Methodologies Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis offers advantages for the large-scale production of peptides and for the synthesis of complex, difficult-to-synthesize sequences. d-nb.info In solution-phase synthesis, the peptide is elongated in a homogenous reaction mixture.

The incorporation of this compound in solution-phase synthesis follows similar principles to SPPS, with the key difference being the purification of the intermediate peptides after each coupling step. d-nb.info This often involves extraction and crystallization, which can be more time-consuming than the simple washing steps of SPPS. The use of the Fmoc protecting group allows for selective deprotection of the N-terminus without affecting the Boc-protected aminooxyacetyl group. chemimpex.com

Chemoselective Ligation for Peptide Conjugation via the Aminooxyacetyl Moiety

The aminooxyacetyl group of this compound provides a powerful tool for the chemoselective ligation of peptides to other molecules, such as proteins, carbohydrates, or small molecule drugs. chemimpex.comnih.govsnmjournals.orgacs.orgjuniperpublishers.com This is typically achieved through the formation of a stable oxime bond. d-nb.info

Principles and Applications of Oxime Formation Reactions

Oxime ligation is a highly chemoselective reaction between an aminooxy group and a carbonyl group (an aldehyde or a ketone) to form an oxime linkage. nih.govsnmjournals.orgacs.orgjuniperpublishers.com This reaction is advantageous for bioconjugation because it proceeds under mild, aqueous conditions and is compatible with a wide range of functional groups found in biological molecules. researchgate.net The resulting oxime bond is generally stable towards hydrolysis. iris-biotech.de

The reaction rate of oxime formation can be influenced by pH, with mildly acidic conditions (pH 4-5) typically favoring the reaction. snmjournals.org Catalysts, such as aniline (B41778), can be used to accelerate the ligation, enabling efficient conjugation even at low reactant concentrations. nih.gov

Table 2: Factors Influencing Oxime Ligation

Factor Effect on Reaction References
pH Optimal rates are typically observed at mildly acidic pH (4-5). snmjournals.org snmjournals.org
Catalyst Aniline and its derivatives can significantly increase the reaction rate. nih.gov nih.gov
Reactant Concentration Higher concentrations lead to faster reaction rates.

| Temperature | Increased temperature generally accelerates the reaction. | |

Applications of oxime ligation in peptide chemistry are extensive and include:

The synthesis of peptide-drug conjugates for targeted drug delivery. d-nb.info

The creation of radiolabeled peptides for diagnostic imaging. snmjournals.org

The assembly of large proteins from smaller peptide fragments. iris-biotech.de

The development of multimeric peptide structures to enhance biological activity. snmjournals.org

Development of Intra- and Intermolecular Ligation Strategies

The aminooxyacetyl moiety of this compound can be utilized in both intramolecular and intermolecular ligation strategies to create complex peptide architectures. nih.govjuniperpublishers.com

Intramolecular Ligation: This strategy is employed for the synthesis of cyclic peptides. rsc.org A linear peptide containing both an aminooxy group and a carbonyl group can be cyclized through the formation of an intramolecular oxime bond. iris-biotech.de Peptide cyclization can significantly improve the conformational stability and biological activity of a peptide. iris-biotech.de

Intermolecular Ligation: This involves the reaction between a peptide containing an aminooxy group and a separate molecule containing a carbonyl group. nih.gov This is the basis for the conjugation of peptides to other biomolecules or to solid supports. This approach has been used to create a wide range of bioconjugates with diverse applications in research and medicine. juniperpublishers.com

Research Applications of Peptides Containing Fmoc L Dap Boc Aoa Oh in Chemical Biology and Advanced Materials

Engineering of Modified Peptide Structures and Peptidomimetics

The incorporation of Fmoc-L-Dap(Boc-Aoa)-OH into peptide sequences allows for significant structural diversification beyond the canonical amino acid palette. This derivative serves as a linchpin for creating modified peptides and peptidomimetics with tailored conformations, stability, and functionalities.

The creation of cyclic peptides is a widely adopted strategy to enhance metabolic stability, receptor affinity, and bioavailability by reducing conformational flexibility. This compound is an exemplary tool for this purpose. The core of its utility lies in the side-chain aminooxyacetyl (Aoa) group. Following the assembly of a linear peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc protecting group on the Aoa moiety can be selectively removed under acidic conditions. This unmasks a hydroxylamine (B1172632) functional group.

This hydroxylamine is poised for a highly specific reaction with an aldehyde or ketone group, which can be introduced elsewhere in the peptide sequence (e.g., at the N-terminus or on another side chain). The ensuing reaction forms a stable oxime bond, effectively cyclizing the peptide. This chemoselective ligation proceeds efficiently in aqueous media under mild conditions, a significant advantage for preserving the integrity of complex peptides. sigmaaldrich.com While direct examples citing this compound in bicyclic peptide synthesis are specific, the underlying oxime ligation chemistry is a well-established method for generating such constrained architectures. uva.nl Derivatives of diaminopropionic acid (Dap) and other amino acids are frequently employed to introduce the necessary orthogonal handles for creating cyclic and bicyclic structures. medchemexpress.comnih.govpeptide.com

Table 1: Examples of Fmoc-Dap Derivatives in Cyclic Peptide Synthesis

DerivativeSide-Chain FunctionalityOrthogonal ProtectionApplication in Cyclization
This compound AminooxyacetylBocOxime ligation with an aldehyde/ketone for macrocyclization. sigmaaldrich.com
Fmoc-L-Dap(Alloc)-OH AmineAllocAmide bond formation after selective deprotection with Palladium catalysts. nih.goviris-biotech.de
Fmoc-L-Dap(Boc)-OH AmineBocAmide bond formation after selective deprotection with acid. medchemexpress.compeptide.com

Branched and dendritic peptides, where multiple peptide chains are attached to a central core, offer a means to create structures with high epitope density, enhanced signal amplification in diagnostics, and unique self-assembly properties. The diaminopropionic acid scaffold is inherently suited for creating such branched frameworks.

The side-chain β-amino group of Dap provides a natural branching point. By incorporating this compound into a peptide, chemists can extend the main peptide chain from the α-amino group via standard SPPS. Subsequently, the deprotected Aoa side chain can serve as a specific attachment point for another peptide or molecule, initiating a branch. For instance, a peptide containing an aldehyde could be ligated to the deprotected Dap(Aoa) side chain of the primary peptide. This strategy allows for the precise, stepwise construction of well-defined branched structures. Analogous Dap derivatives, such as Fmoc-L-Dap(2-Boc-aminoethyl)-OH , are also recognized for their utility in creating branched and dendritic frameworks due to their multiple nitrogen functionalities available for further elaboration. iris-biotech.deiris-biotech.de

The inclusion of a non-canonical amino acid like L-diaminopropionic acid inherently modifies the peptide backbone, altering its local conformation and physicochemical properties compared to a sequence composed solely of proteinogenic amino acids. The true power of this compound, however, lies in its capacity to serve as a platform for extensive scaffold modification.

The aminooxy handle is a bioorthogonal functional group, meaning it reacts selectively with its partner (an aldehyde or ketone) without interfering with other functional groups typically found in biological systems. This allows for the precise grafting of non-peptidic moieties onto the peptide scaffold. This could include polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles, or complex organic molecules to impart novel functions. This approach effectively creates hybrid materials where the peptide component can serve as a targeting or structural motif, while the attached molecule provides a distinct function. For example, the related derivative Fmoc-L-Dap(Boc,Me)-OH has been used to tune the pH response of peptides for applications in gene delivery, demonstrating how side-chain modifications on the Dap core can fundamentally alter the scaffold's behavior. iris-biotech.de

Constraining a flexible linear peptide into a macrocyclic structure is a cornerstone of peptidomimetic design, as it can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. Oxime bond formation, facilitated by this compound, is a premier method for achieving this. sigmaaldrich.com

The reliability and specificity of the oxime ligation reaction allow for the high-yield synthesis of peptide macrocycles. The size of the resulting ring is precisely determined by the placement of the this compound residue and its corresponding aldehyde/ketone partner within the linear peptide precursor. This level of control is crucial for systematically studying structure-activity relationships (SAR) and optimizing the conformational constraints for a desired biological effect. Compared to other cyclization chemistries, oxime ligation offers the advantage of forming a stable, irreversible bond under biocompatible conditions.

Table 2: Comparison of Common Peptide Macrocyclization Chemistries

Cyclization ChemistryRequired Functional GroupsBond FormedKey Features
Amide LigationAmine, Carboxylic AcidAmideMost common; mimics natural peptide backbone.
Disulfide BridgeThiol, ThiolDisulfideReversible under reducing conditions; common in natural peptides.
Click Chemistry (CuAAC)Alkyne, Azide (B81097)TriazoleHigh efficiency and orthogonality; requires copper catalyst.
Oxime Ligation Hydroxylamine, Aldehyde/Ketone Oxime Highly chemoselective; proceeds under mild, aqueous conditions; stable bond. sigmaaldrich.com

Exploration of Peptide Backbone Modified Scaffolds

Functionalization for Bioconjugation and Advanced Probe Development

The ability to attach peptides to other molecules (bioconjugation) is essential for developing advanced diagnostics, targeted therapeutics, and research tools. The unique reactivity of the Aoa side chain in this compound makes it an ideal component for modern bioconjugation strategies. chemimpex.com

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that use a peptide to deliver a cytotoxic small molecule specifically to diseased cells, such as cancer cells. nih.gov The synthesis of these conjugates requires a robust and selective linking strategy. The incorporation of this compound into the targeting peptide provides a perfect handle for this application.

Following peptide synthesis and deprotection of the Boc group, the resulting peptide with a free aminooxy group can be conjugated to a small-molecule drug that has been modified to contain an aldehyde or ketone. The resulting oxime-linked conjugate is stable under physiological conditions, ensuring the payload remains attached until it reaches the target site. sigmaaldrich.comnih.gov This methodology extends to the creation of advanced probes for chemical biology research. Small molecules such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or chelating agents for radioimaging can be attached to peptides, enabling the study of biological processes with high precision.

Table 3: Applications of Peptide-Small Molecule Conjugation via Dap(Aoa)

Conjugated Small MoleculeClassApplication
Doxorubicin (aldehyde-modified)Cytotoxic DrugTargeted cancer therapy
Fluorescein (aldehyde-modified)FluorophoreFluorescent labeling for cellular imaging
Biotin (aldehyde-modified)Affinity TagProtein pull-down and interaction studies
DOTA (aldehyde-modified)Chelating AgentPET/SPECT imaging probes for diagnostics medchemexpress.com

Integration into Fluorescent and Imaging Probes

The unique reactivity of the aminooxy group on the Dap(Boc-Aoa) side chain is highly advantageous for the site-specific incorporation of fluorescent labels and imaging agents onto peptides. Traditional labeling methods can sometimes result in a mixture of products or require harsh reaction conditions. In contrast, the oxime ligation enabled by the aminooxy group is a chemoselective reaction that proceeds under mild, aqueous conditions. sigmaaldrich.com

Researchers can synthesize a peptide using this compound at a specific position. After assembling the peptide chain and removing the Boc protecting group from the side chain, the exposed aminooxy functionality can be exclusively reacted with a fluorophore that has been modified to contain an aldehyde or ketone group. This strategy ensures that the fluorescent probe is attached only at the desired location, preserving the peptide's native structure and function. For instance, studies on ATCUN (amino-terminal copper and nickel) binding motifs have utilized a similar building block, Boc-Dap(Fmoc)-OH, to couple dyes like 5,6-carboxyfluorescein (FAM) to the side chain of the Dap residue, leaving the backbone free for metal coordination. nih.gov The principle is directly transferable, where the aminooxy group of this compound would react with an aldehyde-modified dye.

Table 1: Comparison of Fluorophore Coupling Strategies

Coupling Strategy Reactive Groups Selectivity Byproducts Key Advantage
Oxime Ligation Aminooxy + Aldehyde/Ketone High Minimal (water) Reaction is highly specific and occurs under mild, biological conditions. mdpi.com
Amide Coupling Amine + Carboxylic Acid Moderate Can have side reactions Utilizes common functional groups on peptides and labels. nih.gov

| Thiol-Maleimide | Thiol (Cys) + Maleimide (B117702) | High | Stable, but maleimide ring can open | Targets cysteine residues specifically. |

This method allows for the creation of precisely labeled peptides for use in fluorescence resonance energy transfer (FRET) assays, cellular imaging, and diagnostic applications. The stability of the resulting oxime bond is generally greater than that of hydrazone bonds, making it suitable for probes used over extended periods or in varying pH environments. mdpi.com

Facilitating Site-Specific Cross-linking and Labeling Strategies

Site-specific cross-linking is crucial for studying protein-protein or protein-nucleic acid interactions. The aminooxy functionality provided by this compound is a powerful tool for creating structurally defined DNA-protein cross-links (DPCs). In one approach, a structural analog of lysine (B10760008), "oxy-Lys," containing a side-chain aminooxy group, was incorporated into peptides. nih.gov These peptides were then reacted with DNA strands containing a 5-formyl-deoxycytidine (5fC), an aldehyde-modified base. The reaction between the aminooxy group on the peptide and the aldehyde on the DNA forms a stable oxime bond, covalently linking the two molecules at a precise location. nih.gov

This oxime ligation strategy offers significant advantages over other methods like reductive amination, which can result in a mixture of products due to the reaction involving multiple lysine residues on a protein. nih.gov The chemoselectivity of the aminooxy-aldehyde reaction ensures a single, well-defined product.

This methodology can be extended to create cyclic or "stapled" peptides, where the aminooxy group reacts with an aldehyde-containing amino acid elsewhere in the same peptide chain. Peptide stapling is a common strategy to lock a peptide into a specific conformation, often enhancing its stability and biological activity. uva.nl The use of this compound provides a reliable method for introducing one half of the required reactive pair for such intramolecular cross-linking.

Applications in Peptide Library Construction and Screening Methodologies

Peptide libraries are essential tools in drug discovery and for identifying ligands that bind to specific targets. The "split-and-mix" synthesis method is a common approach for generating large, one-bead-one-compound libraries. google.com Incorporating this compound into peptides within these libraries introduces a unique point for post-synthesis modification.

After the main peptide library is synthesized, the Boc group on the Dap(Aoa) side chain can be selectively removed. This unmasks the aminooxy group on every peptide in the library, allowing for a subsequent, uniform chemical ligation step. The entire library can be treated with a solution containing an aldehyde- or ketone-tagged molecule of interest, such as a reporter fluorophore, a biotin tag for affinity purification, or a small molecule for screening. This approach allows for the rapid diversification of a parent library or the uniform labeling of all library members for a screening assay. The orthogonality of the oxime ligation chemistry ensures that this modification does not interfere with other functional groups present in the peptides. nih.gov

Advanced Functional Peptide Research (non-therapeutic, mechanistic studies)

Studies on Modulating Protein-Ligand Interactions

Understanding and controlling the interactions between proteins and small molecule ligands is fundamental to chemical biology. Peptides functionalized via this compound can be used to create sophisticated molecular probes for studying these interactions. For example, researchers have designed assays where the binding of a protein to a ligand disrupts the function of a peptide-based system, producing a measurable signal. nih.gov

In a proof-of-concept study, an ion channel-forming peptide was derivatized with a sulfonamide ligand. When the target protein, carbonic anhydrase II, was added, it bound to the sulfonamide. This binding event sterically hindered the peptide's ability to self-assemble into a functional ion channel, leading to a measurable decrease in ion current across a lipid bilayer. nih.gov The aminooxy group of a Dap(Aoa) residue provides an ideal anchor point to attach such a ligand to the peptide probe via a stable oxime bond, without modifying the peptide backbone required for its primary function (e.g., channel formation). This allows for the creation of highly specific biosensors to quantify protein-ligand binding affinities.

Investigation of pH-Responsive Peptide Systems

The oxime bond formed from an aminooxy group and a ketone or aldehyde can be engineered to be sensitive to changes in pH. While generally stable, certain oxime linkages can be designed to hydrolyze and cleave under mildly acidic conditions, such as those found in the endosomes (pH ~5.0-6.0) or lysosomes (pH ~4.5-5.0) of a cell. mdpi.comresearchgate.net This property is highly valuable for creating pH-responsive peptide systems.

By incorporating this compound into a peptide, a cargo molecule (like a dye or a drug model) can be attached via a pH-sensitive oxime linker. The resulting peptide conjugate would remain intact at physiological pH (7.4) but would release its cargo upon entering the acidic environment of a target cellular compartment. researchgate.net This mechanism is actively researched for drug delivery applications and can be used in basic research to probe cellular uptake pathways. Furthermore, the diaminopropionic acid residue itself can contribute to pH-responsive behavior due to the ionizable nature of its side-chain amine, which can influence peptide conformation and solubility as a function of pH. iris-biotech.degoogle.com

Table 2: pH-Responsive Linkages in Bioconjugation

Linkage Type Cleavage pH Stability at pH 7.4 Mechanism
Hydrazone ~5.0 Moderate Acid-catalyzed hydrolysis, generally faster than oximes. mdpi.com
Engineered Oxime ~5.0-6.0 High Acid-catalyzed hydrolysis, stability can be tuned by modifying the carbonyl component. researchgate.net

| Amide | Very Low (strong acid) | Very High | Requires harsh acidic conditions for cleavage. researchgate.net |

Research into Ion-Selective Channel Formation by Modified Peptides

Self-assembling peptides are a promising class of molecules for creating artificial ion channels. These synthetic channels can mimic the function of natural ion channels, which are essential for nearly all biological processes. kcl.ac.uk Research has shown that cyclic peptides can be designed to stack and form barrel-like pores through cell membranes. acs.org

Notably, the related building block Fmoc-Dap(Boc)-OH has been used to synthesize cyclic tetrapeptides that self-assemble into ion-selective channels. peptide.com The diaminopropionic acid residues play a role in the structure and function of these channels. By extension, incorporating this compound provides an additional layer of functionality. The aminooxy handle on the side chain can be used to modify the channel's properties post-synthesis. For example, a sensing moiety could be attached to the entrance of the channel via oxime ligation. The binding of an analyte to this sensor could then modulate the ion flow, creating a highly sensitive and specific biosensor. acs.org This approach allows for the fine-tuning of channel properties, such as ion selectivity and conductance, and opens pathways for applications in molecular sensing and diagnostics. kcl.ac.ukresearchgate.net

Academic Studies on Peptide-Based Modulators in Neuroscience Research

The non-proteinogenic amino acid, this compound, serves as a sophisticated building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based modulators with applications in neuroscience. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, a tert-butyloxycarbonyl (Boc) protected amino-oxyacetyl (Aoa) group on the side chain, and a free carboxylic acid, allows for the strategic incorporation of a reactive handle for subsequent modification or specific molecular interactions. This versatility is crucial for designing novel peptide structures intended to interact with targets in the central and peripheral nervous systems. chemimpex.com

The application of this and structurally related diaminopropionic acid (Dap) derivatives in neuroscience research allows for the development of peptide inhibitors and mimetics that can modulate the activity of neurotransmitters and their receptors. chemimpex.com The Dap scaffold is particularly useful for creating constrained or cyclic peptides, which often exhibit enhanced stability and target affinity compared to their linear counterparts. peptide.com

Research in this area leverages these synthetic peptides to investigate and influence complex biological processes. For example, derivatives of Dap have been used to construct cyclic tetrapeptides that self-assemble into ion-selective channels, a foundational element of neuronal signal transmission. peptide.com The ability to create synthetic structures that mimic or modulate ion channel function is a significant area of neuroscience research. Furthermore, Fmoc-Dap(Boc)-OH, a closely related analogue, has been employed in the synthesis of bicyclic peptide antagonists for the tachykinin NK2 receptor, a G protein-coupled receptor involved in various neurological pathways. medchemexpress.com Such antagonists are invaluable tools for dissecting the physiological roles of neuropeptides.

The amino-oxyacetyl (Aoa) moiety specifically provides a chemoselective ligation point. It can react with carbonyl groups (aldehydes or ketones) to form a stable oxime bond. This functionality is exploited in bioconjugation to link the peptide to other molecules or to create uniquely folded peptide structures designed to interact with specific biological pathways, a key strategy in the development of targeted therapeutics. chemimpex.comgoogle.com Studies on antagonists for the Gonadotropin-releasing hormone (GnRH) receptor, a critical component of the neuroendocrine system, have utilized Dap derivatives to introduce specific functionalities and modulate the hydrophobicity and activity of the resulting peptides. nih.gov These academic explorations underscore the importance of custom-designed amino acids like this compound in creating sophisticated molecular probes and potential therapeutic leads for neuroscience. chemimpex.com

Research Findings on Dap-Containing Peptide Modulators

The following table summarizes key findings from academic studies where Dap derivatives were incorporated into peptides to modulate neurological or related biological targets.

Peptide/Analogue TypeTarget/ApplicationKey Role of Dap DerivativeReference
Peptide InhibitorsModulation of neurotransmitter activityProvides a scaffold for incorporating amino-oxyacetyl functionalities for targeted interactions. chemimpex.com chemimpex.com
Bicyclic Peptide AntagonistsTachykinin NK2 Receptor BlockadeUsed to synthesize constrained peptide structures to enhance receptor binding and antagonism. medchemexpress.com medchemexpress.com
Cyclic TetrapeptidesFormation of ion-selective channelsServes as a key component to induce and stabilize a cyclic peptide backbone. peptide.com peptide.com
GnRH Antagonist AnaloguesNeuroendocrine System ModulationIncorporated to allow for side-chain modifications that influence peptide stability and activity. nih.gov nih.gov

Mechanistic Insights and Biophysical Characterization of Fmoc L Dap Boc Aoa Oh Containing Peptides

Conformational Analysis and Structural Elucidation of Peptide Constructs

The introduction of a non-natural amino acid like L-Dap(Boc-Aoa)-OH can influence the conformational preferences of a peptide. Structural elucidation of these modified peptides is crucial for understanding their biological activity and is often accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. uzh.chspectralservice.de For peptides containing unnatural amino acids, modern two-dimensional (2D) NMR techniques are employed to investigate their structure. springernature.comnih.gov Techniques like COSY, TOCSY, and NOESY help in assigning proton signals and determining the primary and 3D structure. nih.govchemrxiv.org However, sequencing peptides with unnatural residues can still be a complex task requiring significant manual analysis. springernature.comnih.gov The chemical environment of individual residues, including those modified with groups like the one in Fmoc-L-Dap(Boc-Aoa)-OH, can be readily detected by high-resolution NMR, providing information at a single-atom level. researchgate.net

Circular Dichroism (CD) spectroscopy is another vital technique used to assess the secondary structure of peptides. nih.gov The far-UV region of the CD spectrum can reveal the presence of α-helices, β-sheets, or random coil structures. nih.gov For instance, Fmoc-RGD tripeptides have shown a β-sheet minimum around 220 nm in their CD spectra. researchgate.net The presence of the bulky Fmoc group and the Dap(Boc-Aoa) side chain can impact the peptide's folding, and CD spectroscopy provides a global view of these structural alterations. nih.govresearchgate.net It is particularly useful for monitoring conformational changes, such as helix-coil transitions, under various environmental conditions. nih.gov

The structural elucidation of peptides containing L-2,3-diaminopropionic acid (Dap) has been critical in understanding natural products like staphyloferrin B, a siderophore from Staphylococcus aureus. nih.gov In synthetic peptides, the incorporation of Dap has been shown to confer pH sensitivity, which can drive conformational changes. nih.gov For example, a peptide containing Dap showed a pKa of 6.33 for a conformational change driven by the protonation of the Dap side chain, indicating its sensitivity to pH changes that occur during endosomal acidification. nih.gov

| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification. ualberta.ca | Confirmation of successful synthesis and incorporation of the this compound residue. ku.edu |

Investigating the Reactivity and Selectivity Profile of the Aminooxy Group in Complex Peptide Systems

The aminooxy group (-O-NH2) is a key feature of this compound, offering a gateway for chemoselective modifications. This functionality exhibits enhanced nucleophilicity compared to a primary amine, a phenomenon known as the alpha effect. iris-biotech.denih.gov This heightened reactivity allows for specific reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime bonds. iris-biotech.dersc.org

Oxime ligation is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native functional groups. rsc.org The reaction is highly chemoselective and forms a hydrolytically stable oxime bond, making it a reliable method for conjugating molecules. iris-biotech.dersc.org This process is often performed under mild, slightly acidic aqueous conditions (optimally pH 4-5), though catalysis can enhance reaction rates at neutral pH. acs.orgnih.gov

The reactivity of the aminooxy group is influenced by pH. Its lower pKa (around 5-6) compared to a primary amine (pKa ~9) means it remains largely unprotonated and thus more nucleophilic at lower pH values. ku.edu However, reactions can be slow at neutral pH. To overcome this, nucleophilic catalysts like aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are used to accelerate oxime formation, enabling efficient conjugation even at low reactant concentrations. acs.orgrsc.org For example, p-phenylenediamine (B122844) was found to be a superior catalyst to aniline for oxime conjugations at pH 7. acs.org

The selectivity of the aminooxy group allows for site-specific modification of peptides. nih.govacs.org By incorporating this compound during solid-phase peptide synthesis (SPPS), the aminooxy handle can be placed at a specific position within the peptide sequence. mdpi.comnih.gov After synthesis and deprotection, this unique reactive site can be targeted for various modifications, such as glycosylation, biotinylation, or attachment to solid supports, without affecting other functional groups in the peptide. nih.govacs.orgnih.gov This post-synthesis diversification strategy is highly efficient for creating libraries of modified peptides to screen for enhanced binding affinities or other desired properties. mdpi.comnih.gov

Table 2: Factors Influencing Aminooxy Reactivity and Selectivity

Factor Description Impact on Ligation
pH The reaction is typically faster at a slightly acidic pH (4-5). acs.org At neutral pH, the reaction can be slow, often requiring a catalyst. acs.orgresearchgate.net
Catalysts Nucleophilic catalysts like aniline or p-phenylenediamine accelerate the reaction. acs.orgrsc.org Can increase reaction rates significantly, allowing for efficient ligation under mild conditions. acs.org
Steric Hindrance The accessibility of the aminooxy and carbonyl groups can affect reaction rates. Ketones generally react slower than aldehydes. researchgate.net

| Protecting Groups | The Boc group on the aminooxy function and the Fmoc group on the alpha-amine prevent unwanted side reactions during peptide synthesis. rsc.org | Ensures that the aminooxy group is only available for ligation after specific deprotection steps. rsc.org |

Theoretical Modeling and Computational Studies of Peptide Dynamics and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape and dynamic behavior of peptides containing non-natural amino acids. acs.orgnih.gov These simulations can predict how the incorporation of a residue like L-Dap(Boc-Aoa)-OH affects peptide folding, stability, and interactions with other molecules. nih.govmdpi.com

MD simulations can model the peptide's behavior in different solvent environments, providing insights that complement experimental data. nih.gov For instance, simulations have been used to study the dimerization and folding of peptides with unnatural amino acids, showing good agreement with NMR studies. nih.gov By using force fields like CHARMM or OPLS-AA, researchers can simulate the potential energy functions and predict molecular behaviors. mdpi.combyu.edu This is crucial for designing new peptides, as simulations can link the specific placement and type of amino acid to the thermal stability and self-assembly properties of the final construct. nih.gov

For peptides containing non-standard residues, a key challenge is the parameterization for the force field. byu.edu Computational protocols exist for developing these parameters to ensure the simulations accurately represent the unique structural and electronic properties of the unnatural amino acid. byu.edu Once parameterized, these models can be used to predict promising peptide analogues with desired properties, potentially reducing the synthetic effort required. byu.edu

Theoretical studies can also investigate the reactivity of the aminooxy group. Computational modeling can estimate properties like the extended length of linkers formed via oxime ligation. louisville.edu Furthermore, machine learning models are being developed that use MD-derived features, such as backbone dihedral angle distributions and electrostatic potentials, to more accurately predict the structural ensembles of peptides containing non-canonical amino acids. acs.org This synergistic approach, combining experimental techniques with computational modeling, allows for a deeper understanding of the structure-function relationships in these modified peptides. nih.govbyu.edu

Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Peptide Characterization

The synthesis of peptides containing this compound necessitates a robust analytical workflow to ensure purity and confirm identity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in this process.

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis and purification of synthetic peptides. ku.edunih.gov Peptides are separated based on their hydrophobicity. nih.gov The purity of synthesized peptides, such as those containing an aminooxy group, is typically assessed using analytical RP-HPLC, often with a C18 column and a gradient of water and acetonitrile (B52724) containing an acidic modifier like trifluoroacetic acid (TFA). ku.edunih.gov Detection is commonly performed by monitoring UV absorbance at wavelengths around 210-220 nm, where the peptide backbone absorbs light. nih.gov

Mass spectrometry is used to confirm the molecular weight of the synthesized peptides, verifying the successful incorporation of the this compound residue and any subsequent modifications via oxime ligation. ku.edunih.gov Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for analyzing peptides. ku.edu High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition. ualberta.ca

Following purification and initial characterization, advanced spectroscopic techniques provide deeper structural insights. As detailed in section 5.1, multi-dimensional NMR spectroscopy (e.g., COSY, TOCSY, NOESY) is paramount for determining the solution-state 3D structure and assigning resonances for each amino acid, including the non-canonical one. nih.govchemrxiv.orgresearchgate.net Circular dichroism (CD) spectroscopy complements NMR by providing information on the peptide's global secondary structure. nih.govnih.gov The combination of these chromatographic and spectroscopic methods provides a comprehensive characterization of peptides containing this compound, from primary sequence and purity to detailed three-dimensional conformation. spectralservice.de

Table 3: Analytical Techniques for Peptide Characterization

Technique Purpose Typical Conditions/Parameters
Analytical RP-HPLC Purity assessment and quantification. ku.edunih.gov C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 210-220 nm. nih.govnih.gov
Preparative RP-HPLC Purification of crude synthetic peptides. ku.edunih.gov Similar to analytical but with larger columns and higher flow rates. nih.gov
Mass Spectrometry (ESI-MS) Molecular weight confirmation of parent peptide and ligation products. ku.edu Soft ionization to keep the peptide intact. ku.edu
NMR Spectroscopy Detailed 3D structure, conformational analysis, and resonance assignment. spectralservice.de 1D and 2D experiments (COSY, TOCSY, NOESY) in a suitable solvent. nih.govchemrxiv.org

| CD Spectroscopy | Secondary structure analysis (e.g., % helix, % sheet). nih.gov | Measurement in the far-UV range (e.g., 190-250 nm) in aqueous buffer. nih.gov |

Q & A

Q. What are the standard protocols for synthesizing peptides using Fmoc-L-Dap(Boc-Aoa)-OH in solid-phase peptide synthesis (SPPS)?

this compound is incorporated into peptide chains using standard Fmoc/tBu chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.
  • Coupling : Activate the amino acid with HBTU/HOBt or Oxyma-DIC in DMF, with a 2–4 hour reaction time.
  • Side-chain deprotection : Boc and Aoa groups are typically retained until global deprotection using TFA cocktails (e.g., TFA:thioanisole:water = 95:3:2) . Monitor coupling efficiency via Kaiser or chloranil tests to minimize incomplete reactions.

Q. How should this compound be stored to ensure long-term stability?

Store the compound at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid repeated freeze-thaw cycles, as this may degrade the Boc-Aoa side-chain . Purity should be verified via HPLC before use in critical syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its peptide derivatives?

  • Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to validate the Boc-Aoa side chain and backbone integrity .
  • Stability assays : TGA/DSC to assess thermal decomposition thresholds (>200°C under inert conditions) .

Advanced Research Questions

Q. How can this compound be utilized in bioorthogonal click chemistry for peptide functionalization?

The Boc-Aoa (Aminooxyacetyl) side chain enables site-specific conjugation via oxime ligation. For example:

  • React with ketone- or aldehyde-bearing molecules (e.g., glycans or fluorescent tags) in mildly acidic conditions (pH 4–6) .
  • Optimize reaction stoichiometry (1:1.2 peptide-to-ligand ratio) and incubate for 12–24 hours at 25°C. Monitor conjugation efficiency via MALDI-TOF MS or fluorescence spectroscopy .

Q. What strategies resolve contradictions in peptide yield when using this compound in SPPS?

Low yields often arise from:

  • Steric hindrance : Replace HBTU with COMU or PyAOP for better activation.
  • Side-chain instability : Limit TFA exposure during cleavage by substituting with milder acids (e.g., 1% TFA in DCM) for partial deprotection .
  • Impurity interference : Pre-purify the building block via flash chromatography before synthesis .

Q. How does the Boc-Aoa side chain influence peptide solubility and aggregation in aqueous solutions?

The Boc-Aoa group enhances hydrophilicity due to its polar oxyamine moiety, improving solubility in PBS (pH 7.4). However, aggregation may occur at high concentrations (>5 mM). Mitigate this by:

  • Adding chaotropic agents (e.g., 0.1% TFA or 5% DMSO).
  • Adjusting buffer ionic strength to disrupt hydrophobic interactions .

Q. What are the implications of this compound’s thermal decomposition products on peptide synthesis safety?

Thermal degradation (>200°C) releases CO , NOₓ , and irritant fumes. To minimize risks:

  • Conduct reactions under inert atmospheres (N₂/Ar).
  • Use fume hoods with HEPA filters and monitor air quality during high-temperature steps (e.g., lyophilization) .

Q. How can researchers optimize reaction conditions for oxime ligation using this compound-derived peptides?

Key parameters include:

  • pH : Maintain pH 4–5 with sodium acetate buffer to favor nucleophilic attack by the aminooxy group.
  • Catalyst : Add aniline (20 mM) to accelerate imine formation.
  • Temperature : Increase to 37°C for time-sensitive reactions, but avoid prolonged heating to prevent peptide hydrolysis .

Methodological Considerations

Q. What steps should be taken to validate the reproducibility of peptide synthesis involving this compound?

  • Document coupling times, reagent batches, and purification methods.
  • Use internal standards (e.g., Fmoc-Gly-OH) to normalize HPLC/MS data.
  • Share raw NMR and MS spectra in supplementary materials for peer review .

Q. How can researchers address discrepancies in reported melting points or stability data for this compound?

Variations often stem from:

  • Crystallinity : Recrystallize the compound from ethanol/water to obtain consistent polymorphs.
  • Analytical methods : Standardize DSC heating rates (e.g., 10°C/min) across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.